![molecular formula C18H28N6O2 B12545814 N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide CAS No. 661474-83-5](/img/structure/B12545814.png)
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two bis(dimethylamino)methylidene groups attached to a benzene-1,3-dicarboxamide core. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with bis(dimethylamino)methylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate
Eigenschaften
CAS-Nummer |
661474-83-5 |
|---|---|
Molekularformel |
C18H28N6O2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-N,3-N-bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H28N6O2/c1-21(2)17(22(3)4)19-15(25)13-10-9-11-14(12-13)16(26)20-18(23(5)6)24(7)8/h9-12H,1-8H3 |
InChI-Schlüssel |
VTFBZCNQUYNKRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC(=O)C1=CC(=CC=C1)C(=O)N=C(N(C)C)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


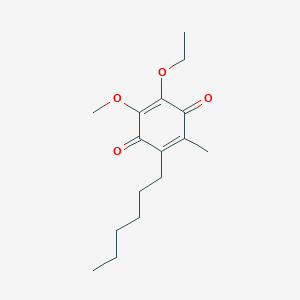

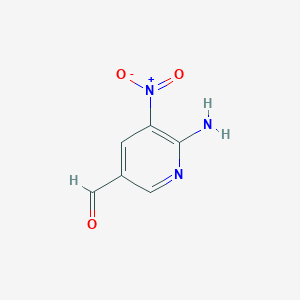
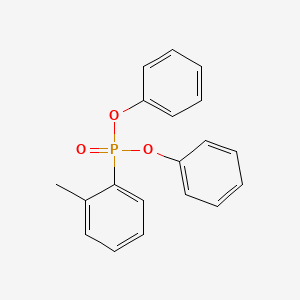
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
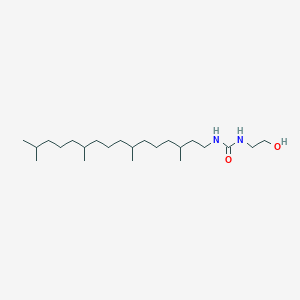
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
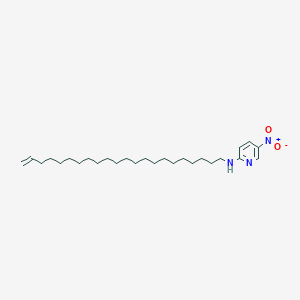

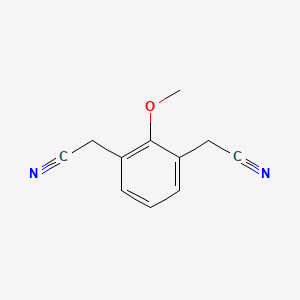
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
